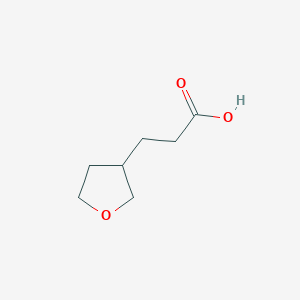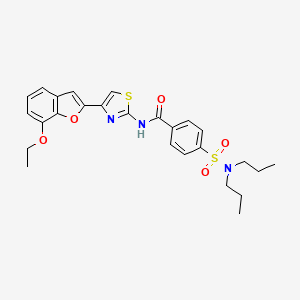![molecular formula C12H14ClNO2 B2525051 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2172510-84-6](/img/structure/B2525051.png)
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and structural motifs that can provide insight into the chemistry of the compound . For instance, the synthesis of azabicyclohexanes from pyridine is explored, which shares a structural relation due to the presence of a pyridine moiety . Additionally, the study of cocrystals involving pyridine derivatives and their hydrogen bonding patterns can offer information on the potential interactions and stability of the compound . Lastly, the synthesis and biological activity of pyridine-containing indole carboxylic acid amides suggest the relevance of pyridine derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of related bicyclic compounds involves stereocontrolled methods starting from pyridine, which could be applicable to the synthesis of "1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride" . The key step in these syntheses is the electrophilic addition-rearrangement of azabicyclohexene precursors, which could potentially be adapted for the synthesis of the compound . The presence of a pyridine ring in the target molecule suggests that similar methodologies could be employed, with modifications to introduce the carboxylic acid group in the appropriate position on the bicyclic framework.
Molecular Structure Analysis
While the exact molecular structure of "1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride" is not discussed, the papers provide information on the structural aspects of related compounds. For example, the cocrystallization of pyridine derivatives with carboxylic acids reveals the importance of acid-pyridine hydrogen bonding . These interactions are crucial for the stability and packing of the crystals and could be relevant to the conformational preferences and solid-state structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactivity of similar structures. The presence of a carboxylic acid group adjacent to a pyridine ring in the compound suggests the possibility of forming salts, amides, esters, and other derivatives through reactions typical of carboxylic acids. The pyridine moiety could also engage in electrophilic substitution reactions, given its nucleophilic character .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride" can be speculated based on the properties of structurally related compounds. The presence of a carboxylic acid group indicates that the compound will likely exhibit acidic properties and form salts with bases . The bicyclic structure may confer rigidity to the molecule, potentially affecting its boiling point, melting point, and solubility. The pyridine ring could contribute to the compound's polarity and its ability to engage in hydrogen bonding, which would influence its solubility in various solvents and its crystallization behavior .
Applications De Recherche Scientifique
Medicinal and Chemosensing Applications
Pyridine derivatives are pivotal in the realm of medicinal chemistry, showcasing a wide range of biological activities including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. These compounds' affinity for various ions and neutral species also renders them highly effective as chemosensors, facilitating the determination of different species in environmental, agricultural, and biological samples. This versatility underscores the potential of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride within similar applications, particularly in analytical chemistry and drug development (Abu-Taweel et al., 2022).
Anticorrosive Properties
Exploring the broader applications of pyridine derivatives, quinoline, which shares structural similarities with pyridine, has been identified as an effective anticorrosive agent. The electron-rich nature of these compounds allows them to adsorb and form stable chelating complexes with surface metallic atoms, showcasing the potential for 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).
Biochemical and Electrochemical Activity
The chemical and structural characterization of pyridine derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs, reveals significant biochemical and electrochemical activity. These compounds form complex compounds exhibiting diverse properties such as magnetic, spectroscopic, and biological activities, suggesting potential research avenues for 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride in similar domains (Boča, Jameson, & Linert, 2011).
Anticancer Potency
Pyridine-based Cu(II) complexes, derived from the coordination of pyridine with metals like Cu(II), exhibit enhanced solubility, bioavailability, and pharmacological effects, including significant anticancer potency against various cancer cell lines. This highlights the potential therapeutic applications of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride in the development of novel anticancer agents (Alshamrani, 2023).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Orientations Futures
While specific future directions for this compound were not found, it’s worth noting that saturated bridged-bicyclic compounds like this one are under intense investigation as building blocks for pharmaceutical drug design . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .
Propriétés
IUPAC Name |
1-pyridin-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-4-5-12(10,7-8)9-3-1-2-6-13-9;/h1-3,6,8,10H,4-5,7H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVGIFNOMNMQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)
![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)
![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)


![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)
![3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2524990.png)